molecular formula C20H25N3O3S B5749384 N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide

N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide

Cat. No. B5749384
M. Wt: 387.5 g/mol
InChI Key: OWNHDWHTCRQFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide, also known as TCS 401, is a compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized using various methods and has been studied for its potential applications in the field of medicine.

Scientific Research Applications

N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide 401 has been studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide 401 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.

Mechanism of Action

N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide 401 exerts its effects by inhibiting the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. It has also been shown to inhibit the activity of various kinases, including protein kinase C and tyrosine kinase, which are involved in cell signaling pathways that regulate cell growth and survival. N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide 401 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide 401 has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of enzymes involved in the degradation of acetylcholine. N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide 401 has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide 401 has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and kinases, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. However, N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide 401 has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide 401. One direction is to study its potential use in the treatment of other types of cancer, including pancreatic cancer and ovarian cancer. Another direction is to study its potential use in the treatment of neurodegenerative diseases, including Parkinson's disease and Huntington's disease. Additionally, future studies could focus on optimizing the synthesis method of N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide 401 to improve its purity and solubility in aqueous solutions.

Synthesis Methods

N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide 401 can be synthesized using various methods, including the reaction of 4-phenyl-1-piperazinecarboxylic acid with trimethylsilyl chloride, followed by the reaction of the resulting compound with 4-chlorobenzenesulfonyl chloride. Another method involves the reaction of 4-phenyl-1-piperazinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting compound with 4-chlorobenzenesulfonyl chloride. The purity of the synthesized compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

N,N,4-trimethyl-3-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16-9-10-18(27(25,26)21(2)3)15-19(16)20(24)23-13-11-22(12-14-23)17-7-5-4-6-8-17/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNHDWHTCRQFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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